molecular formula C8H6OS B091957 1-Benzothiophen-3(2H)-one CAS No. 130-03-0

1-Benzothiophen-3(2H)-one

Cat. No. B091957
CAS RN: 130-03-0
M. Wt: 150.2 g/mol
InChI Key: ADHAJDDBRUOZHJ-UHFFFAOYSA-N
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Description

1-Benzothiophen-3(2H)-one is a heterocyclic compound that is part of the benzothiophene family. It is characterized by a fused ring structure that combines a benzene ring with a thiophene ring, where the sulfur atom of the thiophene is adjacent to the carbonyl group. This compound and its derivatives are of interest due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of benzothiophene derivatives has been explored through various methods. One approach involves the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. This process can be catalyzed by palladium compounds or promoted by radical initiators, yielding different benzothiophene derivatives . Another method includes the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to produce 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones, which serve as new donor–acceptor chromophores . Additionally, palladium-catalyzed C(sp3)-H arylation has been used to synthesize 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide from benzo[b]thiophen-3(2H)-one 1,1-dioxide, demonstrating an effective and step-saving route .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been elucidated using techniques such as X-ray diffraction. For instance, the structure of 2-phenyl-1,3-benzothiaphosphole was established, providing insight into the arrangement of atoms within the molecule . Similarly, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined, revealing a complex 3D arrangement characterized by hydrogen-bonded dimers and various intermolecular interactions .

Chemical Reactions Analysis

Benzothiophene derivatives undergo a variety of chemical reactions. For example, the reaction of 1,1-diphenylethylene with sulfur yields benzothieno[2,3-b]benzothiophene, which can be further oxidized to produce sulphones. The aromatic character of these compounds has been demonstrated through chemical reactions and spectroscopic analysis . Additionally, 2-bis(methylthio)methylenebenzothiophen-3(2H)-one can react with nucleophilic reagents such as amines or active methylenes to replace one or two methylthio groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives have been studied using various techniques. Cyclic voltammetry (CV) and UV-vis spectra have been used to elucidate the physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which include benzothiophene homologues . Electrochemical measurements have also revealed the electrochemical behavior of 1H-benzo[c]thio- and 1H-benzo[c]selenophen-2-ium tetrafluoroborates, showing irreversible one-electron reduction waves . These studies contribute to a deeper understanding of the reactivity and potential applications of benzothiophene derivatives.

Scientific Research Applications

  • Materials Science and Dye Applications : Thioindigo, related to 1-Benzothiophen-3(2H)-one, is used as a functional material in various applications due to its crystal alignment properties in films (Rivalta et al., 2020).

  • Organic Synthesis : It plays a role in Boron Trifluoride-assisted reactions with ketones, leading to the production of different organic compounds (Fraleoni & Zanirato, 1999).

  • Pharmacological Activities : Compounds like 1-benzothiophene-2-carboxylic acid, closely related to 1-Benzothiophen-3(2H)-one, have shown a range of pharmacological activities, useful in treating various diseases (Dugarte-Dugarte et al., 2021).

  • Chemical Reactions and Derivatives : It's involved in reactions leading to the formation of derivatives like 2-Bis(methylthio)methylenebenzothiophen-3(2H)-one, which shows potential in nucleophilic reactions (Tominaga et al., 1975).

  • Electronics and Nanotechnology : Its derivatives are used in creating microstructures and microwire transistors, indicating its potential in molecular electronics (Zhou et al., 2007).

  • Spiroheterocycles Synthesis : Benzo[b]thiophen-3(2H)-one 1,1-dioxide, a derivative, is used in synthesizing novel spiroheterocycles (Cekavicus et al., 2008).

  • Drug Design and Computational Analysis : It's used in molecular docking analysis and computational studies for drug design, highlighting its pharmaceutical applications (Sagaama & ISSAOUI, 2020).

  • Bone Formation Stimulants : Derivatives like 2-benzothiopyran and 3-benzothiepin have been found to stimulate bone formation, useful in treating osteoporosis and bone fractures (Oda et al., 1999).

Safety And Hazards

The safety data sheet for 1-Benzothiophen-3(2H)-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHAJDDBRUOZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450750
Record name 1-BENZOTHIOPHEN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-3(2H)-one

CAS RN

130-03-0
Record name Benzo[b]thiophen-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-BENZOTHIOPHEN-3(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzothiophen-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AF Zaher, NA Khalil, EM Ahmed - Oriental Journal of …, 2010 - search.proquest.com
Two series of spiro [[1] benzothiophene-3, 2'-[1, 3] thiazolidine]-2, 4'-diones 5a-e and 6a-e were synthesized, characterized and evaluated for anticonvulsant activity. Reaction of [1] …
Number of citations: 22 search.proquest.com
A Fraleoni, P Zanirato - Journal of Chemical Research, 1999 - journals.sagepub.com
The title compounds are obtained in moderate to high yields by BF 3 -assisted reaction of 1-benzothiophen-3(2H)-one with nine ketones in diethyl ether at room temperature; the relative …
Number of citations: 5 journals.sagepub.com
VI Minkin, VA Bren', AD Dubonosov… - Russian Journal of …, 2014 - Springer
2-(N-Acyl-N-arylaminomethylidene)-1-benzothiophen-3(2H)-ones exhibit photochromic properties due to photoinitiated Z/E isomerization with respect to the exocyclic C=C bond and …
Number of citations: 1 link.springer.com
AA Shimkin, AK Mailian, VZ Shirinian… - Synthesis, 2007 - thieme-connect.com
The reaction of 1-benzothiophen-3 (2H)-one hydrazone with various ketones under different conditions has been studied and a convenient method has been proposed for the synthesis …
Number of citations: 8 www.thieme-connect.com
AR Katritzky, K Kirichenko, D Hür, X Zhao, Y Ji… - Arkivoc, 2004 - arkat-usa.org
Reactions of 2-hydroxybenzophenones 7a–c and 2-sulfanylbenzophenones 13a–c with 1-(1-chloroalkyl) benzotriazoles 8a–c gave 2-(1-benzotriazolylalkoxy)- and 2-(1-…
Number of citations: 8 www.arkat-usa.org
Y Zhou, Y Huang, G Tang, X Li - Chemistry of Heterocyclic Compounds, 2019 - Springer
The 1,3-dipolar cycloaddition of azomethine ylides derived from isatin and sarcosine to (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)- ones afforded novel dispiro[1-benzothiophene-2…
Number of citations: 9 link.springer.com
OO Shyshkina, KS Popov, OO Gordivska… - Chemistry of …, 2011 - Springer
Published data on the synthesis and chemical properties of dihydrothiophen-3(2H)-one 1,1-dioxide, dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide, 1-benzothiophen-3(2H)-one 1,1-…
Number of citations: 20 link.springer.com
A Rivalta, A Giunchi, L Pandolfi, T Salzillo… - Dyes and …, 2020 - Elsevier
Thioindigo (2-(3-Oxo-1-benzothiophen-2(3H)-ylidene)-1-benzothiophen-3(2H)-one) is a synthetic dye related to the natural compound Indigo. Notwithstanding the interest aroused …
Number of citations: 9 www.sciencedirect.com
ЕО Шишкина, КС Попов, ОА Гордивская… - Chemistry of …, 2013 - hgs.osi.lv
Published data on the synthesis and chemical properties of dihydrothiophen-3 (2H)-one 1, 1-dioxide, dihydro-2H-thiopyran-3 (4H)-one 1, 1-dioxide, 1-benzothiophen-3 (2H)-one 1, 1-…
Number of citations: 3 hgs.osi.lv
AF Zaher, SM Abuel-Maaty, HB El-Nassan… - Journal of enzyme …, 2016 - Taylor & Francis
Three series of benzothiophene derivatives were designed and synthesized as cytotoxic agents. The compounds were subjected to in vitro antitumor screening at the National Cancer …
Number of citations: 17 www.tandfonline.com

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